3-Aminobenzhydrazide
Overview
Description
Synthesis Analysis
- 3-Aminobenzhydrazide has been synthesized as a precursor for various heterocyclic compounds, including derivatives containing thiadiazole, oxadiazole, and triazole rings (Hassan, 2010).
- An alternative method involves the synthesis of 2-Hydroxybenzhydrazide under solvent-free conditions using ultrasonic conditions, demonstrating an effective method in green chemistry (Xiao-xue, 2011).
Molecular Structure Analysis
- The molecular structure of 4-Hydroxybenzhydrazide, a related compound, was studied using DFT/B3LYP and MP2 methods, providing insights into the vibrational frequencies and molecular interactions (Li et al., 2013).
Chemical Reactions and Properties
- 3-Aminobenzhydrazide has been used to synthesize 3-amino-3,4-dihydro-2(1H)-quinazolinones, which showed potential as anticonvulsants (Kornet et al., 1984).
- Its reactions with various reagents have led to the formation of different compounds, demonstrating its versatility in chemical synthesis (Hassan, 2010).
Physical Properties Analysis
- The physical properties of polymers derived from terephthaloyl chloride and p-Aminobenzhydrazide, such as molecular structure and degree of order, have been characterized using NMR methods (Morrison et al., 1973).
Chemical Properties Analysis
- The chemical properties of 3-Aminobenzhydrazide derivatives, such as their antimicrobial activities, have been explored, highlighting the compound's utility in medicinal chemistry (Badiger et al., 2012).
- Another study focused on the synthesis of 3-aminobenzoic acid, an important intermediate for medicine and dye, providing insights into its chemical properties and industrial applications (Qun, 2010).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : 3-Aminobenzhydrazide has been used as a precursor for preparing new heterocyclic compounds and Schiff bases. This includes derivatives containing thiadiazole, oxadiazole, and triazole rings (Hassan, 2010).
Study on Cytotoxic Action : It has been investigated for its cytotoxic action and influence on nucleic acids biosynthesis in normal and tumor cells. Notably, it showed specific toxic action on tumor cells without toxicity to normal cells (Tret’yakov, Onishchuk, & Filov, 1989).
Anticonvulsant Activity : A study synthesized 3-amino-3,4-dihydro-2(1H)-quinazolinones from 3-Aminobenzhydrazide, showing potential as anticonvulsants. Some compounds exhibited activity in seizure threshold tests (Kornet, Varia, & Beaven, 1984).
Green Synthesis of Quinazolinones : An eco-friendly method for the synthesis of 3-arylideneaminoquinazolin-4(1H)-ones was developed using 3-Aminobenzhydrazide, showing antioxidant activity and DNA protective abilities (Kuntikana et al., 2016).
DNA Repair Effect : The compound was observed to stimulate the repair of bacterial DNA, indicating potential applications in genomic integrity research (Ivanov & Kulikov, 1982).
Synthesis of Poly(acylhydrazide-amide) : 3-Aminobenzhydrazide has been used in the synthesis of ordered polymers, contributing to the development of novel materials (Ueda, Takabayashi, & Seino, 1997).
Antimicrobial Activities : Studies have shown that derivatives of 3-Aminobenzhydrazide exhibit antimicrobial activities, suggesting potential use in fighting infections (Badiger et al., 2012).
Cholinesterase Inhibitors : 4-Aminobenzohydrazide derivatives, related to 3-Aminobenzhydrazide, have been evaluated as cholinesterase inhibitors, offering potential for dementia and Alzheimer's disease treatment (Almaz et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-aminobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIVTKBYJLGBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074516 | |
Record name | 3-Aminobenzoyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzhydrazide | |
CAS RN |
14062-34-1 | |
Record name | m-Aminobenzhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14062-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminobenzoyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-aminobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOBENZOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AL52KFJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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